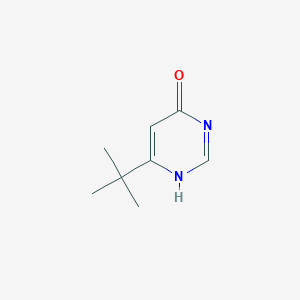
2,5-Dibromopyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dibromopyridine 1-oxide” is a chemical compound with the molecular formula C5H3Br2NO . It has a molecular weight of 252.89 g/mol . The compound is also known by other names such as 2,5-dibromo-1-oxidopyridin-1-ium and 2,5-DIBROMOPYRIDIN-1-IUM-1-OLATE .
Synthesis Analysis
A scalable process for the preparation of 2,5-dibromopyridine has been developed . The process involves bromination with NBS followed by a Sandmeyer reaction to synthesize 2,5-dibromopyridine from its diazonium salt in the presence of bromine .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromopyridine 1-oxide is characterized by several computed descriptors. The IUPAC name is 2,5-dibromo-1-oxidopyridin-1-ium . The InChI code is InChI=1S/C5H3Br2NO/c6-4-1-2-5 (7)8 (9)3-4/h1-3H . The canonical SMILES representation is C1=CC (= [N+] (C=C1Br) [O-])Br .
Physical And Chemical Properties Analysis
The physical form of 2,5-Dibromopyridine 1-oxide is solid . It has a molecular weight of 252.89 g/mol . The compound has a computed XLogP3-AA value of 1.6 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 0 . The exact mass is 252.85609 g/mol and the monoisotopic mass is 250.85814 g/mol . The topological polar surface area is 25.5 Ų .
Aplicaciones Científicas De Investigación
Photophysical Studies and Fluorescent Probes
Researchers explore the photophysical properties of 2,5-dibromopyridine derivatives. They use them as fluorescent probes to study biological processes, such as protein-ligand interactions and cellular imaging. The bromine substituents enhance fluorescence intensity and stability.
Safety and Hazards
2,5-Dibromopyridine 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Safety measures include avoiding inhalation of dusts, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
It is known that bromopyridines, in general, are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that they may interact with a wide range of biological targets.
Mode of Action
Bromopyridines are known to be versatile building blocks in organic synthesis . They can undergo various reactions such as metalation, addition, elimination, and isomerization , which can lead to a wide range of functionalized structures.
Biochemical Pathways
Given its potential use in the synthesis of various pharmaceuticals and agrochemicals , it can be inferred that it may influence a variety of biochemical pathways depending on the final compound it is used to synthesize.
Propiedades
IUPAC Name |
2,5-dibromo-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULUIMDLAQFXTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1Br)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347318 |
Source


|
| Record name | 2,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromopyridine 1-oxide | |
CAS RN |
20734-22-9 |
Source


|
| Record name | 2,5-Dibromopyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














